molecular formula C8H7N3 B1336117 2-(1H-pyrazol-1-yl)pyridine CAS No. 25700-11-2

2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1336117
CAS No.: 25700-11-2
M. Wt: 145.16 g/mol
InChI Key: XXTPHXNBKRVYJI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.

Mechanism of Action

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)pyridine is the Rhodium (III) ion . This compound acts as a ligand, binding to the Rhodium (III) ion in a process known as C–H bond functionalization . The Rhodium (III) ion plays a crucial role in catalyzing this reaction .

Mode of Action

This compound interacts with its target, the Rhodium (III) ion, through a process known as C–H bond functionalization . This process is controlled by the solvent and leads to the synthesis of either C–H alkenylation products or indazole products . The choice between these two products is determined by the conditions of the reaction .

Biochemical Pathways

The biochemical pathway affected by this compound involves the functionalization of the C–H bond . This process leads to the divergent synthesis of either C–H alkenylation products or indazole products . These products can then participate in various biochemical reactions, contributing to the downstream effects of this compound.

Pharmacokinetics

The compound’s interaction with the rhodium (iii) ion suggests that it may have significant bioavailability .

Result of Action

The result of the action of this compound is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields . The specific molecular and cellular effects of these products depend on their subsequent interactions and reactions within the biochemical system.

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction, particularly the solvent used . The solvent controls the C–H bond functionalization, determining whether C–H alkenylation products or indazole products are synthesized . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method is the Rhodium(III)-catalyzed C–H bond functionalization of this compound with internal alkynes. This reaction is solvent-controlled and can yield either C–H alkenylation products or indazole products depending on the conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the pyrazole or pyridine rings.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, C–H alkenylation can yield alkenylated products, while cyclization reactions can form indazole derivatives .

Scientific Research Applications

2-(1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct coordination chemistry properties and reactivity compared to other pyrazole-pyridine compounds. Its ability to act as a bidentate ligand with flexible binding modes makes it particularly valuable in catalysis and material science .

Properties

IUPAC Name

2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTPHXNBKRVYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415870
Record name 2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25700-11-2
Record name 2-(1H-Pyrazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25700-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Pyrazolyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Hydrazinopyridine (7.6 g, 70 mmol), malondialdehyde-bis-(dimethylacetal) (11.5 mL, 70 mmol) and HCl (10 M, 7 mL) in EtOH (100 mL) were heated at 75° C. After 2 h, the resulting reaction mixture was cooled to ambient temperature and concentrated in vacuo to a give a brown solid. This was suspended in H2O (100 mL) and EtOAc (100 mL), and NaHCO3 added until there was no further effervescence. The EtOAc layer was then separated and the aqueous layer shaken with EtOAc (3×100 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford 2-(1H-pyrazol-1-yl)pyridine as a brown oil which was used without further purification. MS (ESI) 147 (M+H)+
Quantity
7.6 g
Type
reactant
Reaction Step One
[Compound]
Name
malondialdehyde-bis-(dimethylacetal)
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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